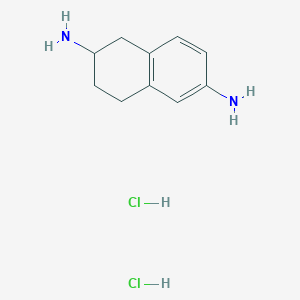

1,2,3,4-Tetrahydronaphthalene-2,6-diamine dihydrochloride

Descripción

Propiedades

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-2,6-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c11-9-3-1-7-5-10(12)4-2-8(7)6-9;;/h1,3,6,10H,2,4-5,11-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAANQUWOEPVQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=CC(=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1,2,3,4-Tetrahydronaphthalene-2,6-diamine dihydrochloride (CAS No. 861333-04-2) is an organic compound with significant biological activity that has been the subject of various studies. This article aims to summarize its chemical properties, biological activities, and potential therapeutic applications based on diverse research findings.

Basic Information:

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₆Cl₂N₂ |

| Molecular Weight | 235.16 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

The compound is characterized by its tetrahydronaphthalene structure with amino groups at the 2 and 6 positions, which are crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms. It has been shown to inhibit topoisomerase II, an enzyme essential for DNA replication in cancer cells. This inhibition leads to the disruption of DNA synthesis and ultimately induces apoptosis in cancerous cells.

Case Study:

In a study evaluating the cytotoxicity of several naphthalene derivatives against human cancer cell lines (e.g., A431 and Jurkat cells), this compound demonstrated significant growth inhibition with IC50 values comparable to established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis revealed that the presence of the naphthalene moiety was critical for its cytotoxic effects.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties . In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Research Findings:

A recent study reported that derivatives of tetrahydronaphthalene exhibited enhanced antibacterial activity due to modifications in their chemical structure. These modifications included the introduction of electron-withdrawing groups that increased their potency against resistant bacterial strains.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition: Particularly targeting topoisomerases and acetylcholinesterase.

- Cell Cycle Arrest: Inducing cell cycle arrest in cancer cells leading to apoptosis.

- Membrane Disruption: Affecting microbial cell membranes resulting in cell death.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride | Moderate anticancer activity | Different substitution pattern |

| 1-Naphthylamine | Known carcinogen | Simple amine structure |

| 1-Aminoindane | Central nervous system activity | Exhibits neuroprotective effects |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of tetrahydronaphthalene derivatives as anticancer agents. For instance, compounds derived from 1,2,3,4-tetrahydronaphthalene have been synthesized and tested for their efficacy against various cancer cell lines. A notable example includes the synthesis of novel tetrahydronaphthalene derivatives that exhibited promising activity against human glioblastoma and melanoma cell lines. These compounds demonstrated IC50 values indicating effective cytotoxicity while maintaining selectivity towards cancer cells .

Opioid Receptor Modulation

Another significant application of tetrahydronaphthalene derivatives is in the modulation of opioid receptors. Research has shown that certain analogs can selectively interact with kappa-opioid receptors, leading to potential therapeutic effects for pain management and addiction treatment. The structure-activity relationship (SAR) studies indicate that modifications to the tetrahydronaphthalene core can enhance binding affinity and selectivity .

Synthesis of Functionalized Ligands

PROTAC Technology

The compound plays a role in the development of PROTAC (Proteolysis Targeting Chimeras) technology, which utilizes ligands to target specific proteins for degradation. Tetrahydronaphthalene derivatives have been employed as linkers or warheads in the design of PROTACs aimed at various E3 ligases. This application is particularly relevant in cancer therapy where targeted protein degradation can lead to improved therapeutic outcomes .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study published in 2022, researchers synthesized a series of tetrahydronaphthalene derivatives and evaluated their anticancer properties against several cell lines. The most active compounds showed significant inhibition of cell proliferation with low toxicity to normal cells. The study concluded that these derivatives could serve as lead compounds for further development in cancer therapy .

Case Study 2: Opioid Receptor Modulation

A structure-activity relationship study focused on tetrahydronaphthalene analogs revealed that specific modifications could enhance selectivity for kappa-opioid receptors. This finding suggests a pathway for developing new analgesics with reduced side effects compared to traditional opioids .

Comparación Con Compuestos Similares

The following analysis highlights structural analogs and their key differences, focusing on functional groups, physicochemical properties, and applications.

Structural Analogs with High Similarity

| Compound Name | CAS Number | Similarity Score | Key Structural Features |

|---|---|---|---|

| 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride | 449175-43-3 | 0.98 | Naphthyridine ring (two nitrogen atoms) instead of naphthalene |

| 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride | 345311-06-0 | 0.98 | Monohydrochloride salt; naphthyridine core |

| 2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine | 108749-08-2 | 0.96 | Benzyl substituent on the naphthyridine ring |

Key Observations :

- The naphthyridine analogs (e.g., 449175-43-3) replace the naphthalene core with a nitrogen-containing heterocycle, altering electronic properties and hydrogen-bonding capacity. This modification may enhance binding affinity in biological systems compared to the naphthalene-based parent compound .

- The monohydrochloride derivative (345311-06-0) demonstrates how salt form impacts solubility and bioavailability, though specific data are unavailable in the evidence .

Functional Group Variations

- N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide: Incorporates a carboxamide and ethylamine side chain, likely influencing receptor selectivity and metabolic stability .

- 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl) : While structurally distinct, its hydrochloride salt form underscores the importance of salt selection in optimizing drug delivery and stability .

Métodos De Preparación

Halogenation Step

- Starting Material: 2-dihydro-6-methoxy-4-methylnaphthalene (Compound A1)

- Reagents: Halogenating agent (X = Cl, Br, or I), catalyst (ammonium salts such as ammonium acetate, ammonium chloride, ammonium sulfate, or protonic acids like hydrochloric acid or acetic acid)

- Conditions: The reaction is carried out by mixing Compound A1, the halogenating agent, and catalyst under controlled temperature to obtain the halogenated intermediate (Compound B1).

This step is notable for its simplicity, safety, and environmental friendliness, making it suitable for scale-up production.

Amination Step

- The halogenated intermediate (Compound B1) is reacted with a base in a solvent-water mixture at 0–40 °C for 2–40 hours to yield an amino-substituted intermediate (Compound C).

- Subsequently, Compound C is treated with boron trifluoride etherate or protonic acid in solvent to obtain Compound D.

- Compound D then undergoes alkali-mediated reaction with 1,5-dibromopentane and potassium iodide to form Compound E, a precursor to the diamine.

Formation of this compound

- The diamine intermediate is finally converted into its dihydrochloride salt by treatment with hydrochloric acid, facilitating purification and stabilization.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature Range | Reaction Time | Notes |

|---|---|---|---|---|

| Halogenation | Compound A1 + Halogenating agent + Catalyst (ammonium salts/protic acid) | Ambient to moderate (not specified) | Not specified | Catalyst combinations enhance yield and selectivity |

| Amination (Step 1) | Compound B1 + Base + Solvent + Water | 0–40 °C | 2–40 hours | Control of temperature and time critical for purity |

| Amination (Step 2) | Compound C + Boron trifluoride etherate or protonic acid | Ambient | Not specified | Facilitates further functional group transformation |

| Amination (Step 3) | Compound D + 1,5-dibromopentane + Potassium iodide + Alkali | ~50–70 °C | 16–48 hours | Alkylation step to finalize diamine structure |

| Salt Formation | Diamine + HCl | Ambient | Not specified | Produces stable dihydrochloride salt |

Advantages of the Method

- Safety: The use of ammonium salts and mild halogenating agents reduces hazardous by-products.

- Environmental Friendliness: The process avoids harsh reagents and employs green catalysts.

- Scalability: Reaction conditions and reagents are suitable for continuous and stable large-scale synthesis.

- Purity: Controlled reaction parameters yield high-purity diamine dihydrochloride.

Summary Table of Preparation Steps

| Stage | Compound | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1. Halogenation | A1 → B1 | Halogenating agent, ammonium salts/protic acid catalyst | Ambient/moderate temp | Halogenated tetrahydronaphthalene derivative |

| 2. Amination Step 1 | B1 → C | Base, solvent, water | 0–40 °C, 2–40 h | Amino intermediate |

| 3. Amination Step 2 | C → D | Boron trifluoride etherate or protonic acid | Ambient | Activated intermediate |

| 4. Amination Step 3 | D → E | 1,5-dibromopentane, potassium iodide, alkali | 50–70 °C, 16–48 h | Diamine precursor |

| 5. Salt Formation | Diamine → Dihydrochloride salt | Hydrochloric acid | Ambient | This compound |

Additional Research Insights

While the primary patent source provides a comprehensive synthetic route, related tetrahydronaphthalene and tetrahydroisoquinoline derivatives have been synthesized using coupling, reductive amination, and protective group strategies in medicinal chemistry research. These methods often involve:

- Protection of amine groups (e.g., Boc protection)

- Selective oxidation and reduction steps

- Use of coupling agents like EDC or HBTU for amide bond formation

- Reductive amination using sodium triacetoxyborohydride or borane complexes

Such strategies can be adapted for the preparation of substituted tetrahydronaphthalene diamines in high purity and yield, though the direct preparation of the dihydrochloride salt as described in the patent remains the most straightforward for industrial applications.

Q & A

What are the recommended synthetic routes for 1,2,3,4-Tetrahydronaphthalene-2,6-diamine dihydrochloride, and how can reaction conditions be optimized for academic research purposes?

Basic Research Question

The synthesis typically involves catalytic hydrogenation of naphthalene derivatives or reductive amination of ketone precursors. For example, starting with naphthalene-2,6-diketone, reductive amination using ammonia and hydrogen gas in the presence of a palladium catalyst under controlled pressure (1–3 atm) can yield the diamine intermediate. Subsequent treatment with hydrochloric acid forms the dihydrochloride salt. Optimization should focus on solvent selection (e.g., ethanol/water mixtures), temperature control (25–50°C), and catalyst loading (5–10% Pd/C) to maximize yield while minimizing byproducts like over-reduced tetrahydro derivatives .

How can researchers resolve structural ambiguities in dihydrochloride salts of tetrahydronaphthalene derivatives using advanced spectroscopic techniques?

Advanced Research Question

Structural confirmation requires multi-nuclear NMR (¹H, ¹³C, ¹⁵N) to distinguish between positional isomers and verify protonation states. For example, ¹H NMR can identify amine proton environments (δ 8.5–10.5 ppm for NH₂⁺·HCl), while ¹³C NMR confirms aromaticity loss in the tetrahydro ring. Single-crystal X-ray diffraction is critical for absolute configuration determination, particularly to differentiate between 2,6- and 1,7-diamine isomers. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) validates molecular ion clusters ([M+H]⁺ and [M+2H]²⁺) .

What analytical methods are most effective for purity assessment of this compound in pharmacological studies?

Basic Research Question

Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (e.g., 0.1% TFA in water/acetonitrile) is standard. Impurity profiling should include ion-pair chromatography to detect residual amines or unreacted intermediates. Quantitative analysis via ICP-MS ensures chloride content aligns with stoichiometric expectations (theoretical Cl⁻: ~30.1% w/w). Karl Fischer titration is recommended for moisture assessment, as hygroscopicity can affect stability .

What computational chemistry approaches are suitable for predicting the interaction mechanisms of this compound with biological targets?

Advanced Research Question

Molecular docking (AutoDock Vina, Schrödinger Suite) combined with molecular dynamics (MD) simulations (AMBER or GROMACS) can model ligand-receptor interactions. Density functional theory (DFT) calculations (B3LYP/6-31G*) predict protonation states and charge distribution, critical for binding affinity with targets like dopamine receptors. QSAR models trained on structurally related compounds (e.g., pramipexole derivatives) can extrapolate pharmacological properties .

What are the key stability considerations for storing this compound in laboratory settings?

Basic Research Question

The compound should be stored in airtight, light-resistant containers under inert gas (argon or nitrogen) at −20°C to prevent oxidation and hygroscopic degradation. Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation products, such as free amines or HCl loss. Periodic analysis via TLC or HPLC monitors batch integrity .

How can researchers address discrepancies in reported pharmacological activities of this compound across different study models?

Advanced Research Question

Contradictions may arise from species-specific metabolism or assay conditions. Cross-validation using in vitro (e.g., receptor-binding assays) and in vivo models (rodent behavioral studies) is essential. Dose-response curves should account for salt dissociation kinetics in physiological buffers. Meta-analyses of existing data, adjusted for variables like purity and solvent systems, can reconcile conflicting results .

What are the standard protocols for verifying the dihydrochloride salt formation in 1,2,3,4-Tetrahydronaphthalene-2,6-diamine derivatives?

Basic Research Question

Elemental analysis (CHNS-O) confirms stoichiometric Cl⁻ content. Titration with 0.1M AgNO₃ quantifies free chloride ions. Differential scanning calorimetry (DSC) identifies melting points distinct from the free base. FT-IR spectroscopy detects N–H stretching vibrations (2500–3000 cm⁻¹) characteristic of ammonium salts .

What experimental design considerations are critical when investigating the environmental fate of this compound in ecotoxicological studies?

Advanced Research Question

Simulate environmental matrices (soil, water) with varying pH and organic matter content to assess hydrolysis and adsorption. Use LC-MS/MS to track degradation products like naphthalene derivatives. Microcosm studies with Daphnia magna or Vibrio fischeri evaluate acute toxicity (EC₅₀). QSAR models predict biodegradation pathways, while OECD 301F tests measure inherent biodegradability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.